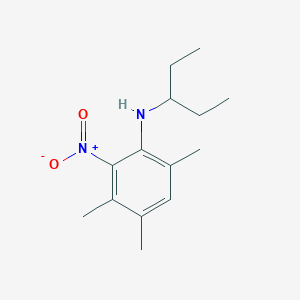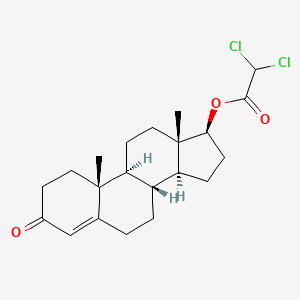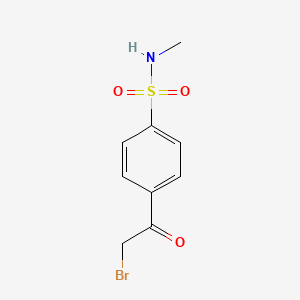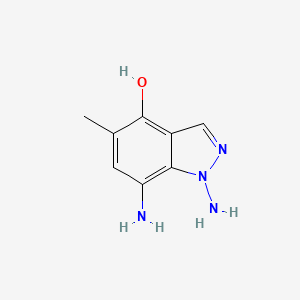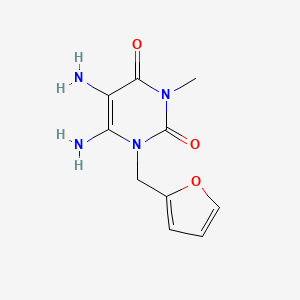
5,6-Diamino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione
説明
5,6-Diamino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione is a chemical compound known for its diverse applications in scientific research. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of amino groups at positions 5 and 6, a furanylmethyl group at position 1, and a methyl group at position 3 on the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea derivatives under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The intermediate products are then subjected to further reactions, including cyclization and amination, to yield the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for temperature, pH, and reactant concentration monitoring is common to ensure consistent product quality. Solvent extraction and recrystallization are typical purification steps employed in the industrial synthesis process.
化学反応の分析
Types of Reactions
5,6-Diamino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups at positions 5 and 6 can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, electrophiles, solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of substituted pyrimidine derivatives.
科学的研究の応用
5,6-Diamino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 5,6-Diamino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups at positions 5 and 6 can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The furanylmethyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
5,6-Diamino-1-methyluracil: Similar structure but lacks the furanylmethyl group.
5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile: Contains a pyran ring instead of a pyrimidine ring.
5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile: Similar but with a methoxyphenyl group.
Uniqueness
5,6-Diamino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione is unique due to the presence of the furanylmethyl group, which can impart distinct chemical and biological properties. This group may enhance the compound’s solubility, stability, and binding interactions compared to similar compounds.
特性
IUPAC Name |
5,6-diamino-1-(furan-2-ylmethyl)-3-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-13-9(15)7(11)8(12)14(10(13)16)5-6-3-2-4-17-6/h2-4H,5,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHHHMTVOVUEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N(C1=O)CC2=CC=CO2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201162730 | |
| Record name | 5,6-Diamino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201162730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82593-41-7 | |
| Record name | 5,6-Diamino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82593-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Diamino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201162730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


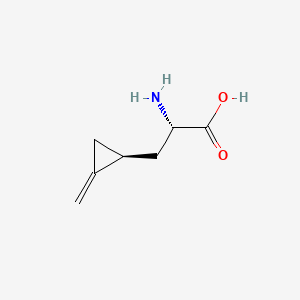
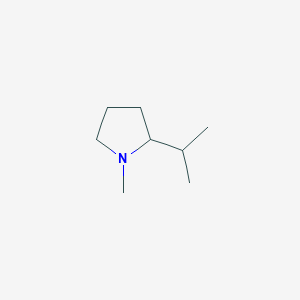
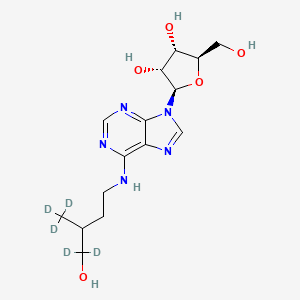
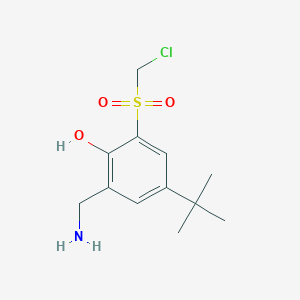
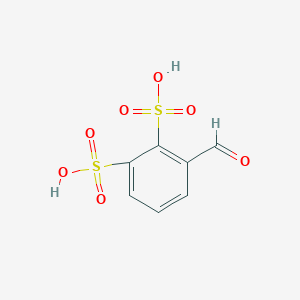
![Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside](/img/structure/B13406208.png)
![1-[1-[3-[Bis(4-fluorophenyl)amino]propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13406216.png)

